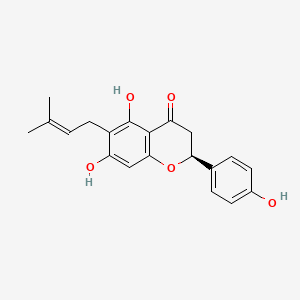

6-Prenylnaringenin

描述

This compound has been reported in Humulus lupulus, Macaranga denticulata, and other organisms with data available.

from hop plant (Humulus lupulus): structure in first source

Structure

3D Structure

属性

IUPAC Name |

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-18-19(20(14)24)16(23)10-17(25-18)12-4-6-13(21)7-5-12/h3-7,9,17,21-22,24H,8,10H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWNASRGLKJRJJ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218409 | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methyl-2-butenyl)-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68236-13-5 | |

| Record name | 6-Prenylnaringenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68236-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Prenylnaringenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068236135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methyl-2-butenyl)-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-PRENYLNARINGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7342WYG80Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Prenylnaringenin: A Technical Guide to Natural Sources and Isolation from Hops

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Prenylnaringenin (6-PN) is a prenylated flavonoid that has garnered significant scientific interest for its diverse biological activities, including weak estrogenic effects and potential applications in cancer prevention and non-hormonal treatment of menopause.[1][2][3] While most commonly associated with hops (Humulus lupulus L.), 6-PN is also found in a variety of other plant species. Its primary role in recent research focuses on its function as an Aryl Hydrocarbon Receptor (AhR) agonist, which favorably modulates estrogen metabolism toward detoxification pathways.[4][5][6][7] This guide provides a comprehensive overview of the natural sources of 6-PN, presents quantitative data on its occurrence, and details technical protocols for its isolation and purification from hops. Furthermore, it elucidates the key signaling pathways through which 6-PN exerts its biological effects.

Natural Sources of this compound

While hops are the most prevalent and primary dietary source of 6-PN for humans, the compound has been identified in several other plant species.[2][8] The concentration of 6-PN in hop cones is relatively low, but hop extracts used in brewing and dietary supplements can contain significantly higher amounts.[2] The presence of 6-PN in beer is also a result of the isomerization of desmethylxanthohumol (B55510) during the wort boiling process.[2]

Table 1: Natural Plant Sources of this compound

| Plant Species | Common Name | Family | Reported Presence | Quantitative Data (Dry Weight) | Reference(s) |

| Humulus lupulus L. | Hops | Cannabaceae | Yes | ~0.004% in hop cones | [2] |

| Sophora tomentosa L. | Silver Bush | Fabaceae | Yes | Not specified | [2][8] |

| Wyethia invenusta | - | Asteraceae | Yes | Not specified | [8][9] |

| Wyethia glabra | Mule's Ears | Asteraceae | Yes | Not specified | [2][8][9] |

| Glycyrrhiza glabra | Licorice | Fabaceae | Yes | Not specified | [2][8][9] |

| Psoralea corylifolia | Babchi | Fabaceae | Yes | Not specified | [8][9] |

| Lupinus luteus | Yellow Lupin | Fabaceae | Yes | Not specified | [8][9] |

Isolation and Purification from Humulus lupulus (Hops)

The isolation of 6-PN from hops is a multi-step process involving extraction, fractionation, and purification. Given its relatively low concentration, efficient and selective methods are crucial. Furthermore, analytical techniques are required for accurate quantification in various matrices, from raw plant material to finished products.

Extraction Methodologies

The initial step involves extracting prenylflavonoids from the hop material (typically female cones or spent hops). The choice of solvent and extraction conditions significantly impacts the yield and purity of the crude extract.

Table 2: Summary of Extraction and Analytical Protocols for this compound

| Method | Key Steps & Conditions | Instrumentation | Purpose | Reference(s) |

| Solvent Extraction | Solvent: Diethyl ether-methanol mixture. Procedure: Standard maceration or sonication followed by filtration. | Standard laboratory glassware | Crude Extraction | [10][11] |

| Accelerated Solvent Extraction (ASE) | Solvents: Ethanol or Methanol. Temperatures: 50–200 °C. Ethanol generally shows higher recovery. | ASE System | Crude Extraction | [12] |

| Fractionation & Enrichment | Steps: 1. Ethanol extraction. 2. Fractionation with supercritical CO₂ to separate prenylflavonoids from bitter acids. 3. Selective adsorption on polyvinylpolypyrrolidone (PVPP) for enrichment. | Supercritical Fluid Extractor, Chromatography Columns | Purification/Enrichment | [13] |

| HPLC-PDA/DAD Analysis | Column: C18 reverse-phase (e.g., ECLIPSE XDB-C18). Mobile Phase: Gradient of acetonitrile (B52724) and water with 0.05% formic acid. Detection: 290 nm. | HPLC with Photodiode Array or Diode-Array Detector | Quantification | [10][11] |

| LC-ESI-MS Analysis | Column: Chiralpak® AD-RH for enantiomeric separation. Mobile Phase: Isocratic acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) (pH 8.5). Detection: ESI-MS in negative ion mode, monitoring m/z 339.10. | LC-Mass Spectrometer | Enantiospecific Quantification | [8] |

Detailed Experimental Protocol: A Representative Method

This protocol is a composite method based on common laboratory-scale techniques for the extraction and analysis of 6-PN from hop material.

Objective: To extract, identify, and quantify 6-PN from dried hop cones.

Materials:

-

Dried hop cones (e.g., variety Vital, known for high prenylflavonoid content)[10]

-

Diethyl ether, analytical grade

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Formic acid, analytical grade

-

Water, ultrapure

-

This compound analytical standard

-

Grinder or mill

-

Extraction vessel

-

Rotary evaporator

-

HPLC system with a PDA detector and a C18 column (e.g., 5 μm, 4.6 × 150 mm)

Procedure:

-

Sample Preparation:

-

Dry the hop cones to a constant weight.

-

Grind the dried cones into a fine powder to increase the surface area for extraction.

-

-

Extraction: [11]

-

Accurately weigh approximately 5 g of the powdered hop material.

-

Transfer the powder to an extraction vessel.

-

Add a diethyl ether-methanol solvent mixture.

-

Macerate for a specified period (e.g., 24 hours) with occasional agitation or perform sonication for a shorter duration (e.g., 3 x 30 minutes).

-

Filter the mixture to separate the solid residue from the liquid extract.

-

Wash the residue with a small volume of the extraction solvent to ensure complete recovery.

-

Combine the filtrates.

-

-

Solvent Evaporation:

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to avoid thermal degradation.

-

Dry the resulting crude extract completely.

-

-

HPLC-PDA Analysis: [10][11][14]

-

Sample Reconstitution: Dissolve a known quantity of the dried crude extract in the initial mobile phase (e.g., 35% acetonitrile in water with 0.05% formic acid).

-

Chromatographic Conditions:

-

Quantification: Prepare a calibration curve using the 6-PN analytical standard. Inject the reconstituted sample into the HPLC system. Identify the 6-PN peak by comparing its retention time with the standard. Quantify the amount of 6-PN in the sample using the calibration curve.

-

Signaling Pathways and Mechanism of Action

The biological activity of 6-PN is primarily linked to its role as an agonist of the Aryl Hydrocarbon Receptor (AhR).[4][6] This interaction initiates a signaling cascade that favorably alters estrogen metabolism, shifting it from a potentially genotoxic pathway to a detoxification pathway. This mechanism is particularly relevant for breast cancer prevention research.

Key Signaling Events:

-

AhR Activation: 6-PN binds to and activates the AhR in the cytoplasm.[4][5][6]

-

ERα Degradation: The activated AhR complex promotes the degradation of Estrogen Receptor alpha (ERα).[4][5][15]

-

CYP1A1 Upregulation: ERα normally suppresses the transcription of the CYP1A1 gene, partly by recruiting DNA methyltransferase 1 (DNMT1), which causes epigenetic silencing.[4] By degrading ERα, 6-PN attenuates this inhibition, leading to the upregulation of CYP1A1 expression.[4][5]

-

Shift in Estrogen Metabolism: CYP1A1 is a key enzyme responsible for the 2-hydroxylation of estrogen, a detoxification pathway. In contrast, the 4-hydroxylation pathway, catalyzed by CYP1B1, can produce genotoxic quinones.[5][15] By inducing CYP1A1, 6-PN preferentially enhances the safer 2-hydroxylation pathway, increasing the ratio of 2-hydroxyestrogens to 4-hydroxyestrogens.[4][6]

Conclusion

This compound stands out as a flavonoid with significant therapeutic potential, largely mediated by its influence on the AhR signaling pathway and subsequent modulation of estrogen metabolism. While Humulus lupulus remains the most significant source, its presence in other botanicals warrants further investigation. The successful isolation and purification of 6-PN from hops rely on optimized extraction and chromatographic techniques, enabling its use as a standardized compound in research and as a potential active ingredient in dietary supplements and pharmaceuticals. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound—Its Beneficial Biological Effects and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-Its Beneficial Biological Effects and Possible Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound from Hops Disrupts ERα-mediated Downregulation of CYP1A1 to Facilitate Estrogen Detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound from Hops Disrupts ERα-Mediated Downregulation of CYP1A1 to Facilitate Estrogen Detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hop (Humulus lupulus L.) Extract and this compound Induce P450 1A1 Catalyzed Estrogen 2-Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound—Its Beneficial Biological Effects and Possible Applications [mdpi.com]

- 8. Stereospecific quantitation of this compound in commercially available H. lupulus-containing natural health products and dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Preparation of Hop Estrogen-Active Material for Production of Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. ISOLATION OF PRENYLFLAVONOIDS FROM HOPS | International Society for Horticultural Science [ishs.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 6-Prenylnaringenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Prenylnaringenin (6-PN) is a prenylated flavonoid predominantly found in hops (Humulus lupulus L.) that has garnered significant scientific interest due to its diverse biological activities. As a chiral molecule, its stereochemistry plays a crucial role in its bioactivity. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, supported by quantitative data, detailed experimental protocols for its analysis and synthesis, and visualizations of its key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound is a flavanone (B1672756) characterized by a naringenin (B18129) backbone substituted with a prenyl group at the C-6 position of the A-ring.[1] Its chemical formula is C₂₀H₂₀O₅, with a molecular weight of 340.37 g/mol .[2][3]

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Reference(s) |

| IUPAC Name | (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | [1] |

| Molecular Formula | C₂₀H₂₀O₅ | [1][3] |

| Molecular Weight | 340.37 g/mol | [2] |

| CAS Number | 68236-13-5 | [1] |

| ChEBI ID | 27566 | [1] |

| PubChem CID | 155094 | [1] |

| Appearance | Pale yellow crystalline solid | [4] |

| Melting Point | 209–209.5 °C | [4] |

| Water Solubility | 1.55 mg/L | [4] |

| Solubility | Readily soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone | [4] |

Stereochemistry

This compound possesses a single chiral center at the C-2 position of the C-ring, giving rise to two enantiomers: (S)-6-Prenylnaringenin and (R)-6-Prenylnaringenin.[2][5] The stereochemistry is crucial as different enantiomers can exhibit distinct biological activities. The naturally occurring enantiomer is predominantly the (S)-form.

Table 2: Chiroptical Data for this compound Enantiomers

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] | Reference(s) |

| (R)-6-Prenylnaringenin | 330 | -1,079 | [6] |

| 291 | +16,158 | [6] | |

| 217 | -11,202 | [6] | |

| 201 | +3,019 | [6] | |

| (S)-6-Prenylnaringenin | 330 | +7,194 | [6] |

| 293 | -15,385 | [6] | |

| 215 | +20,484 | [6] | |

| 204 | +3,519 | [6] |

Experimental Protocols

Enantiospecific Quantification by LC-ESI-MS

This protocol describes a validated method for the stereospecific quantification of this compound in dietary supplements.[6][7]

Sample Preparation:

-

For capsules, empty the contents. For tablets, grind to a fine powder.

-

Weigh a precise amount of the powdered sample and place it in a 15-mL tube.

-

Add 4 mL of methanol (B129727) and extract by shaking on a rocking platform shaker at room temperature (22 ± 1 °C) for 3 hours.

-

Centrifuge the tubes for 10 minutes at 4,400 rpm.

-

Collect the supernatant.

-

To a 100 µL aliquot of the supernatant, add 30 µL of the internal standard (4-acetamidobenzoic acid).

-

Dry the samples to completion using a vacuum concentrator with low heat (45 °C).

-

Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Conditions:

-

LC System: Agilent 1200 series or equivalent

-

Mass Spectrometer: Agilent 6410 Triple Quadrupole or equivalent

-

Chiral Column: Chiralpak® AD-RH, 5 µm, 4.6 x 150 mm

-

Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 10 mM ammonium (B1175870) formate (B1220265) (pH 8.5) (39:61, v/v)

-

Flow Rate: 1.25 mL/min

-

Injection Volume: 10 µL

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

Detection: Selected Ion Monitoring (SIM) of the [M-H]⁻ ion for both enantiomers of 6-PN (m/z 339.10) and the internal standard (m/z 178.05).

Synthesis of this compound

Two primary synthetic routes for this compound are outlined below.

-

Protection: Acetylation of the 7-OH and 4'-OH groups of naringenin using acetic anhydride (B1165640) in pyridine.

-

O-Prenylation: Reaction of the protected naringenin with a prenylating agent (e.g., prenyl bromide) in the presence of a base to form the prenyl ether at the 5-OH position.

-

Claisen Rearrangement: The key step involves heating the O-prenylated intermediate in the presence of a europium(III) catalyst (e.g., Eu(fod)₃) in a suitable solvent like chloroform. This promotes the[2][2]-sigmatropic rearrangement to the C-6 position.

-

Deprotection: Removal of the acetyl protecting groups using a mild base (e.g., K₂CO₃ in methanol) to yield this compound.

This semi-synthetic approach utilizes the readily available xanthohumol, a major prenylated chalcone (B49325) in hops.[1][9]

Protocol:

-

Combine xanthohumol, 55 equivalents of lithium chloride, and dimethylformamide (DMF) in a microwave reaction vessel.

-

Irradiate the mixture with microwaves at a controlled temperature of 198 °C for 9 minutes.

-

After cooling, dilute the reaction mixture with water.

-

Extract the product with an organic solvent such as dichloromethane.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting mixture of 8-Prenylnaringenin and this compound using column chromatography to isolate the 6-PN isomer.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through various molecular mechanisms. Two prominent pathways are detailed below.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound is an agonist of the Aryl Hydrocarbon Receptor (AhR).[5][10][11] Activation of AhR by 6-PN leads to the degradation of the estrogen receptor alpha (ERα). This, in turn, relieves the ERα-mediated suppression of the CYP1A1 gene, leading to increased expression of the CYP1A1 enzyme. CYP1A1 is involved in the 2-hydroxylation of estrogens, a key detoxification pathway.[5][10]

Blockade of T-type Calcium Channels

This compound has been identified as a blocker of T-type calcium channels, specifically the Caᵥ3.1 and Caᵥ3.2 subtypes.[12] This action is implicated in its potential analgesic effects. The prenyl group is crucial for this activity, as naringenin itself does not exhibit the same blocking effect.

Conclusion

This compound is a chiral prenylated flavonoid with a well-defined chemical structure and significant biological activities that are influenced by its stereochemistry. The analytical and synthetic methods described herein provide a foundation for further research and development of this promising natural product. The elucidation of its mechanisms of action, particularly its role in AhR signaling and T-type calcium channel modulation, opens avenues for its potential therapeutic applications. This guide serves as a comprehensive resource to facilitate ongoing and future investigations into the multifaceted nature of this compound.

References

- 1. Semi-Synthetic Approach Leading to 8-Prenylnaringenin and this compound: Optimization of the Microwave-Assisted Demethylation of Xanthohumol Using Design of Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of Hop Estrogen-Active Material for Production of Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound from Hops Disrupts ERα-Mediated Downregulation of CYP1A1 to Facilitate Estrogen Detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound from Hops Disrupts ERα-mediated Downregulation of CYP1A1 to Facilitate Estrogen Detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of phytoestrogens in dietary supplements by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. myadlm.org [myadlm.org]

- 10. AHR agonistic effects of 6-PN contribute to potential beneficial effects of Hops extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hop (Humulus lupulus L.) Extract and this compound Induce P450 1A1 Catalyzed Estrogen 2-Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Blockade of T-type calcium channels by this compound, a hop component, alleviates neuropathic and visceral pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Prenylnaringenin mechanism of action in cancer cells

An In-depth Technical Guide to the Mechanism of Action of 6-Prenylnaringenin in Cancer Cells

Introduction

This compound (6-PN) is a prenylflavonoid naturally found in hops (Humulus lupulus L.) and consequently in beer.[1] It has garnered significant interest in the scientific community for its diverse biological activities, including antimicrobial, neuroactive, and notably, anticancer properties.[1] As a phytoestrogen, its effects on hormone-dependent cancers have been a subject of investigation, but its anticancer activity extends to a variety of non-hormone-dependent cancer types as well. This technical guide provides a comprehensive overview of the molecular mechanisms through which 6-PN exerts its anticancer effects, with a focus on its impact on key signaling pathways, cell cycle regulation, and apoptosis in cancer cells. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Data Presentation: Antiproliferative and Cytotoxic Effects

6-PN has demonstrated cytotoxic and antiproliferative effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the tables below.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Prostate Cancer | PC-3 | 18.4 ± 1.2 | [2] |

| DU 145 | 24.1 ± 2.5 | [2] | |

| Breast Cancer | T-47D | 20.2 ± 1.5 | [2] |

| MCF-7 | 28.5 ± 2.1 | [2] | |

| MDA-MB-231 | 22.3 ± 0.9 | [2] | |

| Ovarian Cancer | A2780 | 25.4 ± 1.7 | [2] |

| A2780cis (cisplatin-resistant) | 26.3 ± 2.2 | [2] | |

| Colon Cancer | HT-29 | 34.2 ± 2.8 | [2] |

| Renal Cancer | UO.31 | 24.7 ± 1.9 | [2] |

| Colorectal Cancer | SW480 | 44.1 ± 3.7 | [3] |

| SW620 | 50.2 ± 4.5 | [3] |

Core Mechanisms of Action and Signaling Pathways

This compound's anticancer activity is multifaceted, involving the modulation of several key cellular signaling pathways that regulate cell proliferation, survival, and death.

Histone Deacetylase (HDAC) Inhibition

A significant mechanism of action for 6-PN in cancer cells is the inhibition of histone deacetylases (HDACs).[4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that represses transcription. In cancer, HDACs are often overexpressed, contributing to the silencing of tumor suppressor genes.

6-PN has been shown to act as a pan-HDAC inhibitor, inhibiting all 11 conserved human HDACs of classes I, II, and IV at a concentration of 100 µmol/L in in-vitro assays.[4][5] This inhibition leads to the hyperacetylation of histone H3, which can reactivate the expression of silenced tumor suppressor genes, thereby inhibiting cancer cell growth and proliferation.[4] This mechanism has been particularly well-described in melanoma cells.[4][5][6]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound—Its Beneficial Biological Effects and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. karger.com [karger.com]

- 5. 6- and 8-Prenylnaringenin, Novel Natural Histone Deacetylase Inhibitors Found in Hops, Exert Antitumor Activity on Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The In Vitro Anticancer Potential of 6-Prenylnaringenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Prenylnaringenin (6-PN), a prenylflavonoid found predominantly in hops (Humulus lupulus L.), has garnered significant attention within the scientific community for its diverse biological activities. Among these, its anticancer properties have been a subject of intense investigation. This technical guide provides a comprehensive overview of the in vitro anticancer effects of 6-PN, detailing its impact on various cancer cell lines, elucidating the underlying molecular mechanisms, and providing standardized experimental protocols for its study. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mode of action.

Antiproliferative Activity of this compound

6-PN exhibits a broad spectrum of antiproliferative activity against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, vary depending on the cancer cell type and the duration of exposure. A summary of reported IC50 values is presented in Table 1.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Prostate Cancer | PC-3 | 18.4 ± 1.2 | |

| Prostate Cancer | DU 145 | Data not available | |

| Breast Cancer | T-47D | Data not available | |

| Breast Cancer | MCF-7 | Data not available | |

| Breast Cancer | MDA-MB-231 | Data not available | |

| Ovarian Cancer | A2780 | Data not available | |

| Ovarian Cancer | A2780cis | Data not available | |

| Colon Cancer | HT-29 | Data not available | |

| Melanoma | SK-MEL-28 | Data not available | |

| Melanoma | BLM | Data not available |

Note: This table is a compilation of data from various sources and will be populated as more specific IC50 values are cited in the literature.

Mechanisms of Anticancer Action

The anticancer effects of 6-PN are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation and survival.

Induction of Apoptosis

This compound has been demonstrated to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. The induction of apoptosis by 6-PN is often characterized by morphological changes, DNA fragmentation, and the activation of caspases.

Cell Cycle Arrest

Another significant anticancer mechanism of 6-PN is its ability to halt the cell cycle, thereby preventing cancer cells from dividing and proliferating. Studies have shown that 6-PN can cause cell cycle arrest at different phases, most notably the G0/G1 or G2/M phases, depending on the cancer cell line.

Modulation of Signaling Pathways

6-PN exerts its anticancer effects by targeting several critical signaling pathways. One of the key mechanisms is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. Furthermore, 6-PN has been shown to down-regulate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.

Experimental Protocols

To facilitate further research into the anticancer properties of 6-PN, this section provides detailed methodologies for key in vitro experiments.

Cell Culture

-

Cell Lines: Select appropriate human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer).

-

Culture Medium: Culture the cells in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of 6-PN on cancer cells.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of 6-PN (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the concentration of 6-PN.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with 6-PN at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells (including both adherent and floating cells) by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the effect of 6-PN on cell cycle distribution.

-

Cell Treatment and Harvesting: Treat cells with 6-PN as described for the apoptosis assay and harvest them.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store them at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Western Blot Analysis

This technique is used to analyze the expression levels of specific proteins involved in signaling pathways affected by 6-PN.

-

Protein Extraction: Treat cells with 6-PN, harvest them, and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-mTOR, acetyl-histone H3).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Visualizing Molecular Mechanisms and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound in cancer cells.

Caption: 6-PN induces apoptosis by downregulating Bcl-2 and upregulating Bax.

Caption: 6-PN causes cell cycle arrest by inhibiting CDK-Cyclin complexes.

Caption: 6-PN inhibits HDAC and the PI3K/Akt/mTOR pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the in vitro anticancer properties of this compound.

Caption: A typical workflow for studying the anticancer effects of 6-PN.

Conclusion and Future Directions

The in vitro evidence strongly suggests that this compound is a promising candidate for further investigation as a potential anticancer agent. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways in a variety of cancer cell lines highlights its therapeutic potential. However, it is important to note that these findings are from in vitro studies, and further research, including in vivo animal studies and eventually clinical trials, is necessary to validate these effects and to assess the safety and efficacy of 6-PN for cancer treatment in humans. Future research should also focus on elucidating the complete spectrum of its molecular targets and exploring potential synergistic effects with existing chemotherapeutic drugs. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of the anticancer properties of this intriguing natural compound.

6-Prenylnaringenin: A Deep Dive into its Neuroactive Properties at GABA-A Receptors

A Technical Guide for Researchers and Drug Development Professionals

Introduction

6-Prenylnaringenin (6-PN), a prenylflavonoid found in hops (Humulus lupulus), has garnered significant attention for its potential neuroactive properties.[1][2][3] Traditionally used in herbal medicine as a sleeping aid, recent scientific investigations have begun to unravel the molecular mechanisms underlying its sedative, hypnotic, and analgesic effects.[1][3][4] This technical guide provides an in-depth analysis of the interaction between 6-PN and γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 6-PN's potential as a modulator of GABAergic neurotransmission.

Core Mechanism of Action at GABA-A Receptors

GABA-A receptors are ligand-gated ion channels that, upon binding to GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[5][6] this compound acts as a positive allosteric modulator of GABA-A receptors, meaning it enhances the effect of GABA without directly activating the receptor itself.[1][2][7]

Biochemical studies have revealed a dual mode of action for 6-PN at the GABA-A receptor complex. It functions as a positive allosteric modulator at the α+β- binding interface, while concurrently acting as a null modulator at the flumazenil-sensitive α+γ2- binding interface, which is the classical benzodiazepine (B76468) binding site.[4][8] This unique mechanism suggests that 6-PN can enhance GABAergic inhibition through a site distinct from that of benzodiazepines, potentially offering a different side-effect profile.

Quantitative Analysis of this compound's Potency

Radioligand binding assays have been instrumental in quantifying the potency of 6-PN at GABA-A receptors. The following table summarizes the key quantitative data from these studies.

| Parameter | Value (µM) | Receptor Type | Assay Description | Reference |

| IC50 | 3.7 | Native GABA-A Receptors (Rat Forebrain) | Potentiation of GABA-induced displacement of [³H]EBOB binding | [4][7][9] |

IC50 represents the concentration of 6-PN that produces 50% of the maximal potentiation of GABA's effect in displacing the radioligand [³H]EBOB.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the data and for designing future studies. Below are detailed protocols for the key experiments used to characterize the interaction of this compound with GABA-A receptors.

Radioligand Binding Assay ([³H]EBOB Displacement)

This assay is used to assess the ability of a compound to modulate the binding of a radiolabeled ligand to the GABA-A receptor ion channel.

Objective: To determine the potency of this compound in potentiating the effect of GABA at the GABA-A receptor.

Materials:

-

Rat forebrain membranes (source of native GABA-A receptors)

-

[³H]Ethynylbicycloorthobenzoate ([³H]EBOB) - a radioligand that binds to the picrotoxin (B1677862) site within the GABA-A receptor channel.

-

γ-aminobutyric acid (GABA)

-

This compound (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat forebrains in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times with fresh buffer.

-

Binding Assay: In a series of tubes, combine the prepared rat forebrain membranes, a fixed concentration of [³H]EBOB, and a fixed, sub-maximal concentration of GABA.

-

Compound Addition: Add varying concentrations of this compound to the tubes. Include control tubes with no 6-PN and tubes with a known positive modulator as a reference.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound [³H]EBOB from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the amount of [³H]EBOB bound to the receptors. The data is then analyzed to determine the concentration of 6-PN that causes a 50% potentiation of GABA-induced displacement of [³H]EBOB (IC50).

Visualizing the Molecular Interactions and Workflows

Signaling Pathway of GABA-A Receptor Modulation by this compound

References

- 1. mdpi.com [mdpi.com]

- 2. This compound-Its Beneficial Biological Effects and Possible Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hops compounds modulatory effects and this compound dual mode of action on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (2S)-6-Prenylnaringenin | GABA Receptor | TargetMol [targetmol.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Weaker Estrogenic Effects of 6-Prenylnaringenin Compared to its Isomer 8-Prenylnaringenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the comparative estrogenic effects of two isomeric prenylflavonoids: 6-prenylnaringenin (6-PN) and 8-prenylnaringenin (B1664708) (8-PN). While both compounds are structurally similar, their interaction with estrogen receptors (ERs) and subsequent biological activity differ significantly. This document summarizes quantitative data, details key experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in pharmacology, endocrinology, and drug development. The evidence overwhelmingly indicates that 6-PN is a significantly weaker estrogen agonist than 8-PN, a critical consideration for the development of phytoestrogen-based therapies and the assessment of dietary supplement safety.

Introduction

Phytoestrogens, plant-derived compounds with estrogen-like activity, have garnered considerable interest for their potential therapeutic applications, particularly in the management of menopausal symptoms and hormone-dependent conditions. Among these, the prenylated flavonoids found in hops (Humulus lupulus L.), notably 8-prenylnaringenin (8-PN), have been identified as some of the most potent phytoestrogens.[1] Its structural isomer, this compound (6-PN), is also present in hops, albeit often at lower concentrations. Despite their near-identical chemical composition, the seemingly minor difference in the position of the prenyl group on the naringenin (B18129) backbone leads to a dramatic disparity in their estrogenic activity. This guide delves into the scientific evidence that establishes the weak estrogenic profile of 6-PN in stark contrast to the potent activity of 8-PN.

Quantitative Data Summary

The estrogenic potency of 6-PN and 8-PN has been evaluated through various in vitro and in vivo assays. The following tables summarize the key quantitative findings, highlighting the superior activity of 8-PN.

Table 1: Comparative Estrogenic Potency

| Compound | Relative Potency vs. 8-PN | Source(s) |

| This compound (6-PN) | <1% | [1][2] |

Table 2: Estrogen Receptor (ER) Binding Affinity

| Compound | Receptor | Relative Binding Affinity (RBA) vs. 17β-estradiol | Source(s) |

| 8-Prenylnaringenin (8-PN) | ERα | ~0.01 (relative to estradiol (B170435) = 1) | [3] |

| ERβ | ~0.01 (relative to estradiol = 1) | [3] | |

| This compound (6-PN) | ERα / ERβ | Not consistently reported due to very weak binding | [1][2] |

Table 3: In Vitro Estrogenic Activity (EC50 Values)

| Assay | Cell Line | Compound | EC50 (nmol/L) | Source(s) |

| Alkaline Phosphatase Induction | Ishikawa Var-I | 17β-estradiol | 0.8 | [3] |

| 8-Prenylnaringenin (8-PN) | 4 | [3] | ||

| This compound (6-PN) | 500 | [3] | ||

| Yeast Estrogen Screen (YES) | Recombinant Yeast | 17β-estradiol | 0.3 | [3] |

| 8-Prenylnaringenin (8-PN) | 40 | [3] | ||

| This compound (6-PN) | >4000 | [3] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the quantitative data summary.

Yeast Estrogen Screen (YES) Assay

The YES assay is a widely used in vitro method to assess the estrogenic activity of compounds. It utilizes genetically modified yeast cells (Saccharomyces cerevisiae) that contain the human estrogen receptor (hER) gene and an expression plasmid with a reporter gene (e.g., lacZ for β-galactosidase) under the control of estrogen response elements (EREs).

Methodology:

-

Yeast Strain Preparation: A suitable strain of S. cerevisiae co-transformed with the hER (either ERα or ERβ) and the ERE-lacZ reporter plasmid is cultured in a selective medium.

-

Assay Procedure: The yeast cells are exposed to various concentrations of the test compounds (6-PN, 8-PN) and a positive control (17β-estradiol) in a 96-well plate format. A negative control (vehicle) is also included.

-

Incubation: The plates are incubated at a controlled temperature (typically 30°C) for a defined period (e.g., 18-24 hours) to allow for receptor binding and reporter gene expression.

-

Detection: After incubation, the cells are lysed, and a chromogenic substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG) is added. The enzymatic reaction produces a colored product, and the absorbance is measured using a spectrophotometer.

-

Data Analysis: The estrogenic activity is quantified by determining the EC50 value, which is the concentration of the compound that elicits 50% of the maximum response.

E-Screen (MCF-7 Cell Proliferation) Assay

The E-Screen assay is a cell-based bioassay that measures the proliferative effect of estrogens on the human breast cancer cell line MCF-7, which is estrogen-receptor positive.

Methodology:

-

Cell Culture: MCF-7 cells are maintained in a suitable culture medium supplemented with fetal bovine serum (FBS). Prior to the assay, the cells are cultured in a medium containing charcoal-dextran-stripped FBS to remove endogenous estrogens.

-

Assay Setup: The cells are seeded into 96-well plates and allowed to attach. Subsequently, the medium is replaced with the experimental medium containing various concentrations of the test compounds (6-PN, 8-PN), a positive control (17β-estradiol), and a negative control (vehicle).

-

Incubation: The plates are incubated for a period of 6 days, allowing for cell proliferation.

-

Quantification of Proliferation: Cell proliferation can be assessed using various methods, such as the sulforhodamine B (SRB) assay, which stains total cellular protein, or by direct cell counting.

-

Data Analysis: The proliferative effect is expressed as the relative proliferation compared to the negative control. The EC50 value, representing the concentration that causes 50% of the maximum proliferative effect, is then calculated.

In Vivo Uterotrophic Assay in Rodents

The uterotrophic assay is an in vivo test that evaluates the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rodents.

Methodology:

-

Animal Model: Immature or ovariectomized female rats or mice are used for this assay. Ovariectomy removes the endogenous source of estrogens, making the uterus more sensitive to exogenous estrogenic compounds.

-

Dosing: The animals are administered the test compounds (6-PN, 8-PN), a positive control (e.g., ethinylestradiol), and a vehicle control daily for three consecutive days. Administration can be via oral gavage or subcutaneous injection.

-

Endpoint Measurement: On the fourth day, the animals are euthanized, and their uteri are carefully dissected and weighed (wet weight). The uterine weight is often normalized to the body weight of the animal.

-

Data Analysis: A statistically significant increase in uterine weight in the treated groups compared to the vehicle control group indicates an estrogenic effect.

Signaling Pathways and Experimental Workflows

The estrogenic effects of 6-PN and 8-PN are mediated through their interaction with estrogen receptors, which are ligand-activated transcription factors. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

References

A Technical Guide to the Antimicrobial and Antifungal Activities of 6-Prenylnaringenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Prenylnaringenin (6-PN), a prenylated flavonoid predominantly found in hops (Humulus lupulus L.), has garnered significant attention for its diverse pharmacological properties. Beyond its well-documented phytoestrogenic effects, 6-PN exhibits a promising spectrum of antimicrobial and antifungal activities. This technical guide provides an in-depth analysis of the current scientific literature on the efficacy of 6-PN against a range of pathogenic microorganisms. We present a comprehensive summary of its quantitative antimicrobial and antifungal activities, detailed experimental protocols for in vitro evaluation, and an exploration of its putative mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery and development of novel anti-infective agents. Natural products, with their vast structural diversity, represent a rich reservoir of potential lead compounds. Among these, flavonoids have been extensively studied for their broad biological activities. This compound (6-PN), a flavanone (B1672756) distinguished by the presence of a prenyl group at the C-6 position, has demonstrated notable antimicrobial and antifungal properties.[1][2] The lipophilic nature of the prenyl moiety is believed to enhance the compound's interaction with microbial cell membranes, contributing to its bioactivity.[3] This guide consolidates the existing data on 6-PN's efficacy against various bacterial and fungal species and outlines the methodologies employed in its evaluation.

Quantitative Antimicrobial and Antifungal Activity

The antimicrobial and antifungal potency of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC). The following tables summarize the reported in vitro activity of 6-PN against a panel of microorganisms.

Table 1: Antibacterial Activity of this compound

| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |

| Staphylococcus aureus (MRSA) | Clinical Isolates | 1.56 - 6.25 | - | [4] |

| Bacillus subtilis | - | 12.5 | - | [4] |

| Escherichia coli | - | 50 | - | [4] |

| Pseudomonas aeruginosa | - | >100 | - | [4] |

| Helicobacter pylori | - | 12.5 | - | [4] |

| Klebsiella pneumoniae | - | 50 | - | [4] |

| Shigella sonnei | - | 25 | - | [4] |

| Vibrio parahaemolyticus | - | 25 | - | [4] |

Note: '-' indicates data not reported.

Table 2: Antifungal Activity of this compound

| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference(s) |

| Trichophyton mentagrophytes | - | 3.13 | - | [4] |

| Trichophyton rubrum | - | 3.13 | - | [4] |

| Candida albicans | ATCC 10231 | >250 | - | [4] |

| Cryptococcus neoformans | ATCC 32264 | 125 | - | [4] |

| Microsporum gypseum | - | 6.25 | - | [4] |

| Mucor mucedo | - | 12.5 | - | [4] |

Note: '-' indicates data not reported.

Table 3: Synergistic Activity of this compound with Antibiotics against MRSA

| Antibiotic | Fold-Increase in Efficacy | Reference(s) |

| Vancomycin | 10 - 100 | [4] |

| Ciprofloxacin | 10 - 100 | [4] |

| Methicillin | 10 - 100 | [4] |

Experimental Protocols

The evaluation of the antimicrobial and antifungal activity of this compound predominantly relies on standardized in vitro susceptibility testing methods. The following sections detail the typical protocols employed.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the most commonly used technique.[5][6]

Protocol: Broth Microdilution Method (CLSI M07-A11)

-

Preparation of this compound Stock Solution: Dissolve 6-PN in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi into each well of a 96-well microtiter plate.

-

Serial Dilutions: Add 50 µL of the 6-PN stock solution to the first well of a row and perform a two-fold serial dilution across the plate, resulting in a range of decreasing concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add 50 µL of the diluted inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control (microorganism in broth without 6-PN) and a negative control (broth only). A solvent control (broth with the highest concentration of DMSO used) should also be included to ensure the solvent has no inhibitory effect.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at a temperature and duration appropriate for the fungal species being tested (e.g., 24-48 hours for yeasts).

-

MIC Determination: The MIC is determined as the lowest concentration of 6-PN at which there is no visible growth (turbidity) in the well.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol: MBC/MFC Determination

-

Subculturing: Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

-

Plating: Spot-plate the aliquots onto a suitable agar (B569324) medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubation: Incubate the agar plates under the same conditions as the MIC plates.

-

MBC/MFC Determination: The MBC/MFC is the lowest concentration of 6-PN that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Assessment of Synergistic Activity

The checkerboard assay is a common method to evaluate the synergistic effects of two antimicrobial agents. The results are often expressed as the Fractional Inhibitory Concentration Index (FICI).[1][2]

Protocol: Checkerboard Assay

-

Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of concentrations of 6-PN and a conventional antibiotic. Serial dilutions of 6-PN are made along the x-axis, and serial dilutions of the antibiotic are made along the y-axis.

-

Inoculation and Incubation: The plate is inoculated and incubated as described for the MIC determination.

-

FICI Calculation: The FICI is calculated for each well that shows no growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpretation:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

Visualization of Experimental Workflows and Mechanisms

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of the antimicrobial properties of a natural product like this compound.

Proposed Mechanism of Action: Bacterial Membrane Disruption

One of the proposed mechanisms for the antibacterial activity of prenylated flavonoids is the disruption of the bacterial cell membrane. The lipophilic prenyl group is thought to facilitate the insertion of the molecule into the lipid bilayer, leading to increased membrane permeability and subsequent cell death.

Potential Signaling Pathway Interference

While specific signaling pathways affected by this compound in microorganisms are still under investigation, flavonoids are known to interfere with various cellular processes. In bacteria, this could involve the inhibition of enzymes crucial for DNA replication and repair, such as DNA gyrase and topoisomerase IV.[7] In fungi, a potential target is the ergosterol (B1671047) biosynthesis pathway, which is essential for maintaining fungal cell membrane integrity.[8][9]

Conclusion

This compound demonstrates a compelling profile as a natural antimicrobial and antifungal agent. Its activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus, and its synergistic interactions with conventional antibiotics, highlight its potential for further development. The detailed experimental protocols provided in this guide offer a framework for standardized evaluation of 6-PN and other natural products. While the precise molecular mechanisms of action are still being elucidated, evidence points towards membrane disruption and potential interference with essential enzymatic pathways. Future research should focus on in vivo efficacy studies, toxicological profiling, and a more in-depth exploration of its molecular targets to fully realize the therapeutic potential of this compound in combating infectious diseases.

References

- 1. arpi.unipi.it [arpi.unipi.it]

- 2. emerypharma.com [emerypharma.com]

- 3. This compound—Its Beneficial Biological Effects and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound—Its Beneficial Biological Effects and Possible Applications [mdpi.com]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. EUCAST: Fungi (AFST) [eucast.org]

- 7. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development | CoLab [colab.ws]

- 8. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

6-Prenylnaringenin: A Positive Allosteric Modulator of GABA-A Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

6-Prenylnaringenin (6-PN), a prenylflavonoid found in hops (Humulus lupulus), has emerged as a significant modulator of the central nervous system, primarily through its interaction with γ-aminobutyric acid type A (GABA-A) receptors. This technical guide provides a comprehensive overview of 6-PN's action as a positive allosteric modulator (PAM) of GABA-A receptors. It consolidates quantitative data from key studies, details the experimental protocols for assessing its activity, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of 6-PN and other GABA-A receptor modulators.

Introduction to this compound and GABA-A Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its effects are predominantly mediated by the ionotropic GABA-A receptors. These receptors are ligand-gated chloride ion channels that, upon activation by GABA, lead to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal excitability.

Positive allosteric modulators of GABA-A receptors are compounds that bind to a site on the receptor distinct from the GABA binding site. While they do not activate the receptor directly, they enhance the effect of GABA, leading to a greater inhibitory response. This compound has been identified as such a modulator, exhibiting a unique dual mode of action.[1]

Quantitative Data on this compound's Modulatory Activity

The positive allosteric modulation of GABA-A receptors by 6-PN has been quantified primarily through radioligand binding assays. These assays measure the ability of 6-PN to enhance the binding of other ligands to the GABA-A receptor in the presence of GABA. The following tables summarize the key quantitative findings.

| Assay Type | Radioligand | Preparation | Parameter | Value (µM) | Reference |

| GABA Potentiation | [³H]EBOB | Native GABA-A Receptors (Rat Forebrain) | IC₅₀ | 3.7 | [1] |

| Benzodiazepine (B76468) Site Binding | [³H]Flunitrazepam | Native GABA-A Receptors (Rat Forebrain) | Displacement | Prominent | [1] |

| Benzodiazepine Site Binding | [³H]Ro 15-4513 | Native GABA-A Receptors (Rat Forebrain) | Displacement | Prominent | [1] |

Table 1: Quantitative data from radioligand binding assays demonstrating the modulatory effects of this compound on GABA-A receptors.

Key Findings:

-

This compound potentiates the GABA-induced displacement of [³H]EBOB binding in a concentration-dependent manner, with an IC₅₀ value of 3.7 µM in native GABA-A receptors.[1]

-

This modulatory activity is insensitive to the benzodiazepine antagonist flumazenil, indicating that 6-PN does not exert its positive allosteric modulation through the classical benzodiazepine binding site.[1]

-

Despite its flumazenil-insensitive modulatory activity, 6-PN shows prominent displacement of the benzodiazepine site radioligands [³H]flunitrazepam and [³H]Ro 15-4513.[1]

-

Molecular docking and radioligand binding results suggest a dual mode of action for 6-PN: it acts as a positive allosteric modulator at the α+β- binding interface and as a null modulator at the flumazenil-sensitive α+γ2- binding interface.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound's activity at GABA-A receptors.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity and modulatory effects of compounds on receptors.

3.1.1. Preparation of Rat Forebrain Membranes

-

Tissue Homogenization: Homogenize rat forebrains in 20 volumes of ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).

-

Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Supernatant Centrifugation: Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Pellet Resuspension and Washing: Resuspend the resulting pellet in 10 volumes of ice-cold binding buffer (e.g., 50 mM Tris-HCl, pH 7.4). Incubate the membrane suspension at 37°C for 30 minutes to dissociate endogenous GABA. Centrifuge again at 20,000 x g for 20 minutes at 4°C. Repeat the washing step two more times.

-

Final Pellet Preparation: Resuspend the final pellet in a known volume of binding buffer to achieve a protein concentration of approximately 1-2 mg/mL. Determine the protein concentration using a standard method like the Bradford or BCA assay.

-

Storage: Store the prepared membranes at -80°C until use.

3.1.2. [³H]EBOB Binding Assay for GABA Potentiation

This assay measures the ability of a compound to enhance GABA's effect at the convulsant site of the GABA-A receptor.

-

Assay Setup: In triplicate, prepare assay tubes for total binding, non-specific binding, and various concentrations of this compound.

-

Reagent Addition:

-

To all tubes, add a fixed concentration of GABA (e.g., 1-3 µM).

-

To the non-specific binding tubes, add a high concentration of a competing ligand (e.g., 10 µM unlabeled EBOB).

-

To the experimental tubes, add varying concentrations of this compound.

-

Add [³H]EBOB to all tubes at a final concentration of approximately 1-2 nM.

-

Add the prepared rat forebrain membranes (50-100 µg of protein).

-

-

Incubation: Incubate the tubes at room temperature (e.g., 22-25°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in a solution like 0.3% polyethylenimine.

-

Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound for the potentiation of GABA-induced displacement of [³H]EBOB by plotting the percentage of inhibition against the log concentration of 6-PN.

Electrophysiology

Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) and patch-clamp, are essential for directly measuring the functional effects of modulators on ion channel activity. While a specific detailed electrophysiology protocol for 6-PN is not available in the cited literature, the following represents a generalized protocol for characterizing a positive allosteric modulator of GABA-A receptors expressed in Xenopus oocytes or mammalian cell lines (e.g., HEK293).

3.2.1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

-

cRNA Injection: Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression.

-

Recording Setup: Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution. Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection) filled with 3 M KCl.

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

-

GABA Application: Apply a low concentration of GABA (EC₅-EC₁₀) to elicit a baseline current.

-

Modulator Application: Co-apply various concentrations of this compound with the same concentration of GABA.

-

Data Acquisition and Analysis: Record the GABA-evoked currents in the absence and presence of 6-PN. Calculate the percentage potentiation of the GABA current by 6-PN at each concentration. Construct a concentration-response curve to determine the EC₅₀ of 6-PN's modulatory effect.

3.2.2. Whole-Cell Patch-Clamp in HEK293 Cells

-

Cell Culture and Transfection: Culture HEK293 cells and transfect them with plasmids encoding the desired GABA-A receptor subunits.

-

Recording Setup: Place a coverslip with adherent cells in a recording chamber on an inverted microscope and perfuse with an external solution.

-

Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with an internal solution.

-

Whole-Cell Configuration: Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane, then rupture the membrane patch to achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell at a holding potential of -60 mV.

-

Drug Application: Apply a low concentration of GABA (EC₅-EC₁₀) to establish a baseline current. Co-apply various concentrations of this compound with GABA.

-

Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of 6-PN. Calculate the percentage potentiation and determine the EC₅₀ as described for TEVC.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key pathways and workflows discussed in this guide.

Caption: GABA-A receptor signaling pathway with positive allosteric modulation by this compound.

References

Histone Deacetylase (HDAC) Inhibition by 6-Prenylnaringenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Prenylnaringenin (6-PN), a naturally occurring prenylflavonoid found in hops (Humulus lupulus L.), has garnered significant attention for its diverse biological activities, including its potential as an anticancer agent.[1][2] A key mechanism underlying its therapeutic effects is the inhibition of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression.[2][3] This technical guide provides an in-depth overview of the HDAC inhibitory properties of this compound, focusing on quantitative data, detailed experimental protocols, and the signaling pathways involved.

Mechanism of HDAC Inhibition

In silico modeling studies have revealed that this compound fits into the binding pockets of class I and II HDACs, specifically HDAC2, HDAC4, HDAC7, and HDAC8.[2][3] Its inhibitory action is attributed to the interaction with the zinc ion located in the catalytic center of these enzymes, which is essential for their deacetylase activity.[2][3] This interaction leads to a broad inhibitory effect on HDAC classes I, II, and IV, classifying this compound as a pan-HDAC inhibitor at higher concentrations.[3][4] The inhibition of HDACs by this compound results in the hyperacetylation of histones, particularly histone H3, which can be observed within two hours of treatment in cellular models.[2][3]

Quantitative Data: HDAC Inhibitory Activity of this compound

While specific IC50 values for this compound against individual HDAC isoforms are not extensively reported in the literature, semi-quantitative data from in vitro studies provide valuable insights into its inhibitory potential. The following table summarizes the available data on the HDAC inhibitory activity of this compound.

| Assay Type | Enzyme Source | Concentration of 6-PN | Observed Inhibition | Reference |

| In vitro HDAC Activity Assay | HeLa Cell Nuclear Extract | 5 µmol/L | Initial inhibitory effects observed | [3][4] |

| In vitro HDAC Activity Assay | HeLa Cell Nuclear Extract | 100 µmol/L | ≥50% inhibition of total HDAC activity | [3][4] |

| HDAC Inhibition Profiling | Recombinant Human HDACs | 100 µmol/L | Inhibition of all 11 conserved human HDACs of class I, II, and IV | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the HDAC inhibitory activity of this compound.

In Vitro HDAC Activity Assay

This protocol is adapted from studies investigating the dose-dependent inhibition of HDAC enzymes by this compound.

Objective: To quantify the inhibitory effect of this compound on total HDAC activity from a nuclear extract.

Materials:

-

HeLa cell nuclear extract (as a source of HDAC enzymes)

-

This compound (dissolved in DMSO)

-

HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Trichostatin A (TSA) or Suberoylanilide Hydroxamic Acid (SAHA) as a positive control

-

Developer solution (containing a protease, e.g., trypsin)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in HDAC assay buffer. The final concentrations may range from 1 µM to 100 µM. Also, prepare a positive control (TSA or SAHA) and a vehicle control (DMSO).

-

In a 96-well black microplate, add the diluted this compound, positive control, or vehicle control to the respective wells.

-

Add the HeLa nuclear extract to each well, except for the no-enzyme control wells.

-

Add the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorescent molecule (AMC).

-

Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the vehicle control.

Western Blot Analysis of Histone H3 Acetylation

This protocol details the procedure for detecting changes in histone H3 acetylation levels in melanoma cells treated with this compound.

Objective: To qualitatively and semi-quantitatively assess the increase in histone H3 acetylation following treatment with this compound.

Materials:

-

SK-MEL-28 melanoma cells

-

This compound (100 µmol/L in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 15%)

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-acetyl-Histone H3 (e.g., Lys9/Lys14 specific)

-

Mouse or rabbit anti-Histone H3 (as a loading control)

-

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed SK-MEL-28 cells in culture plates and allow them to adhere overnight.

-

Treat the cells with 100 µmol/L this compound or vehicle (DMSO) for 2 hours.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetyl-Histone H3 overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST three times for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST as in step 11.

-

Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-